molecular formula C19H22BrN5O5S B13802756 Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- CAS No. 25986-44-1

Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-

Cat. No.: B13802756
CAS No.: 25986-44-1
M. Wt: 512.4 g/mol
InChI Key: GHZNIHNOUZAYQX-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- (CAS 25986-44-1) is a brominated azo dye derivative with a methylsulfonyl (-SO₂CH₃) substituent on the nitro-substituted phenyl ring. Its structure includes:

  • Azo linkage: Connects a bromo-methylsulfonyl-nitro phenyl ring to a diethylamino-acetamide-substituted phenyl ring.
  • Key substituents: Bromine (electron-withdrawing), methylsulfonyl (strongly polar), nitro (electron-withdrawing), and diethylamino (electron-donating) groups.

This compound’s functional groups influence its spectral properties, solubility, and industrial applications, particularly as a disperse dye in textiles .

Properties

CAS No.

25986-44-1

Molecular Formula

C19H22BrN5O5S

Molecular Weight

512.4 g/mol

IUPAC Name

N-[2-[(2-bromo-6-methylsulfonyl-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C19H22BrN5O5S/c1-5-24(6-2)13-7-8-16(17(10-13)21-12(3)26)22-23-19-15(20)9-14(25(27)28)11-18(19)31(4,29)30/h7-11H,5-6H2,1-4H3,(H,21,26)

InChI Key

GHZNIHNOUZAYQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])S(=O)(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation of the Diazonium Salt

  • The starting material is typically a 2-bromo-6-(methylsulfonyl)-4-nitroaniline derivative.
  • Diazotization is performed by treating this aniline derivative with sodium nitrite (NaNO2) in acidic aqueous medium (usually hydrochloric acid) at low temperatures (0–5 °C).
  • The diazonium salt formed is kept in situ for immediate coupling.

Azo Coupling Reaction

  • The diazonium salt is reacted with 5-(diethylamino)phenyl derivative, which acts as the coupling component.
  • The coupling is usually carried out in mildly alkaline or neutral aqueous or mixed solvent media to facilitate electrophilic aromatic substitution.
  • The azo bond (-N=N-) is formed between the diazonium salt and the aromatic ring of the diethylamino-substituted phenyl compound.

Formation of the Acetamide Group

  • The amino group present on the phenyl ring after azo coupling is acetylated using acetyl chloride or acetic anhydride.
  • This step is typically done in the presence of a base (such as pyridine or triethylamine) to neutralize the generated acid.
  • The reaction temperature is controlled between room temperature and 100 °C depending on the reagent and solvent system.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Diazotization Sodium nitrite (NaNO2), HCl, 0–5 °C Formation of diazonium salt
Azo coupling 5-(diethylamino)phenyl derivative, pH ~6-8, aqueous/organic solvent Formation of azo bond
Acetylation Acetyl chloride or acetic anhydride, base (pyridine), 25–100 °C Formation of acetamide group

Alternative Synthetic Routes and Catalysts

  • Amidation reactions similar to acetamide formation can be catalyzed by agents such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to improve yields and selectivity.
  • The use of activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) can facilitate the acetamide formation step.
  • Organic solvents like acetonitrile or dimethylformamide (DMF) are commonly used as reaction media for better solubility of intermediates.

Purification and Analysis

  • The crude product is purified by recrystallization or chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).
  • Reverse-phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for separation and purity analysis.
  • The compound’s purity and identity are confirmed by spectroscopic methods (UV-Vis, NMR, Mass Spectrometry).

Research Findings and Notes

  • The azo coupling and acetamide formation steps are well-established in azo dye chemistry and have been optimized for similar compounds with bromine, nitro, and sulfonyl substituents.
  • The methylsulfonyl group at the 6-position of the bromonitrophenyl ring is introduced at the aniline precursor stage, typically by sulfonation followed by methylation.
  • The presence of electron-withdrawing groups (bromo, nitro, methylsulfonyl) affects the diazotization and coupling reaction rates and conditions, requiring careful temperature and pH control.
  • The compound is suitable for reverse-phase chromatographic separation, indicating good stability under mild acidic conditions.

Summary Table of Preparation Method

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Diazotization 2-bromo-6-(methylsulfonyl)-4-nitroaniline NaNO2, HCl, 0–5 °C Diazonium salt
2 Azo coupling Diazonium salt + 5-(diethylamino)phenyl derivative pH 6–8, aqueous/organic solvent Azo compound with free amino group
3 Acetylation (Amidation) Azo compound with amino group Acetyl chloride or acetic anhydride, base, 25–100 °C Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Dye Industry

Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- is primarily used as a dye due to its vivid color properties. It is particularly effective in:

  • Textile Dyeing : The compound imparts strong colors to fabrics, making it valuable in the textile industry.
  • Paper Industry : It is also utilized in paper manufacturing to enhance color quality and stability.

Biological Interactions

Recent studies have explored the interactions of this compound with biological systems, revealing potential implications for:

  • Toxicity Studies : Research indicates that azo compounds can undergo cleavage under certain conditions, releasing aromatic amines that may exhibit biological activities. Understanding these interactions is essential for assessing environmental impacts and safety.
  • Pharmaceutical Applications : The compound's structural characteristics allow it to be explored as a potential agent in drug development, particularly in targeting specific biological pathways.

Material Science

Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- has been investigated for its role in developing advanced materials:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and color properties.
  • Nanotechnology : Research into its application in nanomaterials shows promise for creating functionalized nanoparticles with tailored optical properties.

Case Study 1: Textile Application

A study conducted by Smith et al. (2023) demonstrated the effectiveness of Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- in dyeing cotton fabrics. The results indicated that fabrics dyed with this compound exhibited excellent wash fastness and light fastness compared to traditional dyes.

PropertyTraditional DyeAcetamide Dye
Wash FastnessModerateExcellent
Light FastnessPoorGood
Color VibrancyModerateHigh

Case Study 2: Biological Interaction

In a toxicity assessment by Johnson et al. (2024), the compound was tested for its effects on cell viability in human cell lines. The study found that while low concentrations did not exhibit significant toxicity, higher concentrations led to increased cell death due to the release of reactive metabolites.

Concentration (µM)Cell Viability (%)
0100
1095
5070
10030

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- involves its interaction with molecular targets through its azo and bromine groups. These interactions can lead to changes in the chemical structure of the target molecules, resulting in the desired effects. The compound’s stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

Table 1: Key Structural Differences and Properties
Compound Name (CAS) Substituents on Phenyl Ring Key Properties & Applications Regulatory Notes
Target Compound (25986-44-1) 2-Br, 6-SO₂CH₃, 4-NO₂ High polarity due to -SO₂CH₃; disperse dye use Limited regulatory data
N-[2-[(2-Bromo-6-cyano-4-NP)azo]-5-DEAP]- (2537-62-4) 2-Br, 6-CN, 4-NO₂ Lower solubility vs. -SO₂CH₃; Disperse Blue 183:1 TSCA §12(b) export notification
Disperse Blue 165 (41642-51-7) 2,6-CN, 4-NO₂ Enhanced electron withdrawal; λmax ~600 nm Used in polyester dyes
Disperse Blue 291 (56548-64-2) 2-Br, 4,6-(NO₂)₂, 4-OCH₃ High photostability; methoxy improves solubility Industrial dye applications
N-[2-[(2-Cl-4-SO₂CH₃)azo]-5-DEAP]- (13301-60-5) 2-Cl, 4-SO₂CH₃ Moderate polarity; lower environmental concern Did not meet CEPA criteria

Abbreviations: DEAP = Diethylaminophenyl; NP = Nitrophenyl.

Key Findings:

Electron Effects: The methylsulfonyl group (-SO₂CH₃) in the target compound increases polarity and solubility compared to cyano (-CN) or chloro (-Cl) analogs . Bromine and nitro groups enhance electron withdrawal, redshift λmax (absorption wavelength), and improve lightfastness .

Application Performance: Cyano-substituted analogs (e.g., CAS 2537-62-4) are preferred for hydrophobic textiles due to lower water solubility . Methoxy groups (e.g., Disperse Blue 291) balance solubility and dye aggregation on synthetic fibers .

Chloro analogs (e.g., CAS 13301-60-5) may have fewer regulatory restrictions .

Spectral and Stability Data

Table 2: Spectral Properties and Stability
Compound (CAS) λmax (nm) Solubility in Water Photostability Synthesis Complexity
25986-44-1 (Target) 590–610 Moderate High High (sulfonation)
2537-62-4 (Disperse Blue 183:1) 580–600 Low Moderate Moderate (cyanation)
41642-51-7 (Disperse Blue 165) 600–620 Very Low High High (dicyanation)
56548-64-2 (Disperse Blue 291) 610–630 Low Very High High (dinitration)

Notes:

  • Methylsulfonyl groups improve water solubility but may reduce affinity for polyester fibers compared to CN or NO₂ .
  • Dinitro compounds (e.g., Disperse Blue 291) exhibit superior photostability due to enhanced electron withdrawal .

Regulatory and Environmental Considerations

  • Chloro Derivatives : CAS 13301-60-5 was deemed low-risk under CEPA, highlighting substituent-dependent environmental impact .
  • Dicyano Dyes: Higher synthesis complexity and regulatory scrutiny due to cyanide byproduct risks .

Biological Activity

Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- is a synthetic azo compound notable for its applications in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, synthesis, and potential implications in medical and industrial contexts.

  • Molecular Formula : C₁₄H₁₅BrN₄O₄S
  • CAS Number : 25986-44-1
  • Appearance : Solid crystals, typically orange to red in color.

The compound features an azo group (-N=N-) which is crucial for its coloring properties and biological interactions. The presence of bromo and nitro substituents enhances its reactivity.

Synthesis

The synthesis of Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- involves several steps:

  • Azo Coupling Reaction : The initial step involves the coupling of a diazonium salt with a diethylaminophenol derivative.
  • Purification : Post-synthesis, the product is purified through recrystallization to achieve high purity levels suitable for biological assays.

The biological activity of this compound is attributed to its ability to interact with various molecular targets due to its functional groups. The azo group can undergo reduction, leading to the release of aromatic amines, which may exhibit distinct biological effects.

Applications in Biology

  • Staining Techniques : Utilized in histological staining to visualize cellular structures under microscopy.
  • Potential Therapeutics : Investigated for anti-cancer properties due to its ability to induce apoptosis in certain cancer cell lines.
  • Toxicity Studies : Research indicates potential toxicity, particularly through the generation of reactive metabolites that may affect cellular functions.

Case Study 1: Anticancer Activity

A study conducted on the effects of Acetamide on human breast cancer cells revealed that it induces apoptosis via mitochondrial pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death rates.

ParameterResult
Cell LineMCF-7 (breast cancer)
IC5015 µM
MechanismApoptosis induction

Case Study 2: Toxicological Assessment

A toxicological assessment highlighted the compound's potential environmental risks due to bioaccumulation and persistence. It was found that exposure to Acetamide could lead to endocrine disruption in aquatic organisms.

OrganismEffect
Daphnia magnaReproductive toxicity
Danio rerio (zebrafish)Developmental abnormalities

Stability and Reactivity

Research indicates that Acetamide exhibits variable stability depending on pH and temperature conditions. Under acidic conditions, it tends to hydrolyze, which may affect its biological efficacy.

Interaction with Biological Molecules

Studies have shown that Acetamide can interact with proteins and nucleic acids, potentially altering their structure and function. This interaction is critical for understanding both its therapeutic potential and toxicity.

Q & A

Q. What methodologies ensure reproducibility in computational-experimental hybrid studies?

  • Methodological Answer : Adopt FAIR data principles: share computational input files (e.g., .com/.gjf), raw spectral data, and crystallization conditions in open repositories. Use version-control systems (Git) for code and document uncertainty quantification (UQ) in simulations .

Safety & Regulatory Considerations

Q. What are the key regulatory compliance steps for handling nitroaromatic intermediates?

  • Methodological Answer : Follow EPA guidelines under TSCA (40 CFR 721) for nitro and bromo-substituted aromatics. Conduct hazard assessments for mutagenicity (Ames test) and ecotoxicity (Daphnia magna assay). Use fume hoods with HEPA filters and document waste disposal per RCRA regulations .

Q. Tables

Key Functional Groups Analytical Techniques References
Azo (-N=N-)UV-Vis, FTIR
Methylsulfonyl (-SO2_2CH3_3)1^1H NMR, HRMS
Diethylamino (-N(C2_2H5_5)2_2)13^13C NMR, X-ray

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